An In-depth Technical Guide to 1-(Trifluoromethylcyclopropyl)benzene
An In-depth Technical Guide to 1-(Trifluoromethylcyclopropyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Trifluoromethylcyclopropyl)benzene is a fluorinated organic compound of increasing interest in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl group into a cyclopropyl ring attached to a benzene moiety imparts unique physicochemical properties that can significantly influence the biological activity, metabolic stability, and pharmacokinetic profile of a molecule. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and spectral characterization of 1-(trifluoromethylcyclopropyl)benzene, serving as a valuable resource for researchers in the pharmaceutical and chemical sciences.
Physicochemical Properties
The physicochemical properties of 1-(Trifluoromethylcyclopropyl)benzene are crucial for its application in drug design and development. A summary of its key properties is presented below.
Table 1: General and Physicochemical Properties of 1-(Trifluoromethylcyclopropyl)benzene
| Property | Value | Source(s) |
| IUPAC Name | [1-(Trifluoromethyl)cyclopropyl]benzene | N/A |
| CAS Number | 883547-73-7 | [1] |
| Molecular Formula | C₁₀H₉F₃ | [2] |
| Molecular Weight | 186.18 g/mol | [2] |
| Physical State | Liquid at 20°C | [3] |
| Boiling Point | 106-107 °C at 25 mmHg | [2] |
| Calculated logP | ~3.4 - 4.4 (estimated) | [1][4] |
| Calculated Aqueous Solubility | Low (estimation based on logP) | N/A |
| pKa | Not available | N/A |
Synthesis
The synthesis of 1-(trifluoromethylcyclopropyl)benzene can be achieved through several methods, with the most common being the rhodium-catalyzed cyclopropanation of styrene with a trifluorodiazoethane precursor. This method offers a direct and efficient route to the desired product.
General Experimental Protocol: Rhodium-Catalyzed Cyclopropanation
This protocol is adapted from established procedures for the synthesis of trifluoromethyl-substituted cyclopropanes.
Objective: To synthesize 1-(Trifluoromethylcyclopropyl)benzene via a rhodium-catalyzed reaction.
Materials:
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Styrene
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1-Aryl-2,2,2-trifluorodiazoethane (or in situ generated equivalent)
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Chiral Dirhodium(II) Catalyst (e.g., Rh₂(S-DOSP)₄, Rh₂(R-PTAD)₄)
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Anhydrous solvent (e.g., dichloromethane, pentane)
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Inert gas (Argon or Nitrogen)
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Standard laboratory glassware for anhydrous reactions
Procedure:
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Reaction Setup: An oven-dried flask equipped with a magnetic stir bar is charged with the chiral dirhodium(II) catalyst under an inert atmosphere.
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Reagent Addition: Anhydrous solvent is added to dissolve the catalyst, followed by the addition of styrene.
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Diazo Compound Addition: The trifluorodiazoethane precursor is added to the reaction mixture. For controlled reactions, this can be done via syringe pump over a period of several hours.
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Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the consumption of the starting materials.
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Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure.
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Purification: The crude product is purified by flash column chromatography on silica gel to yield pure 1-(trifluoromethylcyclopropyl)benzene.
Diagram of the Synthetic Workflow:
Caption: General workflow for the synthesis of 1-(Trifluoromethylcyclopropyl)benzene.
Spectral Characterization
The structural elucidation of 1-(Trifluoromethylcyclopropyl)benzene is confirmed through various spectroscopic techniques.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum provides information about the functional groups present in the molecule.
Table 2: Key FTIR Spectral Data
| Wavenumber (cm⁻¹) | Assignment |
| ~3030 | Aromatic C-H stretch |
| ~2850-2950 | Cyclopropyl C-H stretch |
| ~1600, ~1490, ~1450 | Aromatic C=C stretching vibrations |
| ~1100-1350 | C-F stretching vibrations |
Note: The exact peak positions can vary slightly.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides insights into the fragmentation pattern of the molecule.
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Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak at m/z = 186, corresponding to the molecular weight of the compound.
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Key Fragmentation Patterns: Common fragmentation pathways for similar compounds involve the loss of a trifluoromethyl radical (•CF₃) or cleavage of the cyclopropane ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the detailed structural analysis of 1-(Trifluoromethylcyclopropyl)benzene. Although specific experimental spectra are not widely published, predicted chemical shifts can be estimated based on the structure.
Predicted ¹H NMR Spectral Data:
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Aromatic Protons: Multiplets in the range of δ 7.2-7.5 ppm.
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Cyclopropyl Protons: Multiplets in the range of δ 1.0-1.5 ppm.
Predicted ¹³C NMR Spectral Data:
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Aromatic Carbons: Signals in the range of δ 125-140 ppm.
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Trifluoromethyl Carbon: A quartet due to C-F coupling, expected in the range of δ 120-130 ppm.
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Cyclopropyl Carbons: Signals in the range of δ 10-30 ppm.
Signaling Pathways
Currently, there is no published information on the specific biological signaling pathways modulated by 1-(Trifluoromethylcyclopropyl)benzene. Its primary role is as a building block in the synthesis of more complex, biologically active molecules. The unique properties it confers may lead to interactions with various biological targets, which would be determined by the overall structure of the final compound.
Conclusion
1-(Trifluoromethylcyclopropyl)benzene is a valuable synthetic intermediate with promising applications in drug discovery. Its key physicochemical characteristics, particularly its lipophilicity and the metabolic stability often associated with the trifluoromethyl group, make it an attractive moiety for incorporation into novel therapeutic agents. This guide provides a foundational understanding of its properties, synthesis, and characterization, which will be beneficial for researchers working in the field of medicinal chemistry and organic synthesis. Further experimental investigation into its biological activities and a more detailed exploration of its physicochemical properties are warranted.
References
- 1. 1-Ethyl-2-[1-(trifluoromethyl)cyclopropyl]benzene | C12H13F3 | CID 130372640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
- 3. rsc.org [rsc.org]
- 4. 1-Nitro-2-[1-(trifluoromethyl)cyclopropyl]benzene | C10H8F3NO2 | CID 166636804 - PubChem [pubchem.ncbi.nlm.nih.gov]
